molecular formula C13H28Cl2N2 B1394021 [1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286275-66-8

[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride

Cat. No. B1394021
M. Wt: 283.3 g/mol
InChI Key: JMOOGPLYUIFVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C13H28Cl2N2 . It is commonly used in the field of chemistry.


Molecular Structure Analysis

The molecular structure of “[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride” consists of a piperidine ring attached to a cyclohexylmethyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride” include its molecular weight, which is 283.3 g/mol. Other properties such as melting point, boiling point, and density can be determined experimentally .

Scientific Research Applications

  • Anticancer Applications

    • Application: Piperidine and its derivative piperine have shown potential as anticancer agents . They have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
    • Method: These compounds can activate several molecular pathways, which further leads to apoptosis of cancer cells .
    • Results: Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Pharmaceutical Applications

    • Application: Piperidine derivatives are used in over twenty drug classes, including anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, antioxidants, etc .
    • Method: The unique chemical properties of piperidine enable it to serve as an essential ingredient in many synthetic processes .
    • Results: The use of piperidine has led to the development of a wide range of pharmaceuticals .
  • Agrochemical Applications

    • Application: Piperidine is used in the agrochemical industry due to its unique chemical properties .
    • Method: It serves as an essential ingredient in many synthetic processes in the agrochemical industry .
    • Results: The use of piperidine has led to the development of a wide range of agrochemicals .
  • Neurological Applications

    • Application: Piperidine derivatives are used in the treatment of neurological disorders such as Alzheimer’s disease .
    • Method: These compounds can interact with various receptors in the brain to modify neurological activity .
    • Results: The use of piperidine derivatives has shown promise in alleviating symptoms of Alzheimer’s disease .
  • Analgesic Applications

    • Application: Piperidine is a key structural component in many analgesic drugs .
    • Method: These drugs work by interacting with opioid receptors in the nervous system to reduce the perception of pain .
    • Results: Piperidine-based analgesics have been effective in managing moderate to severe pain .
  • Antibiotic Applications

    • Application: Piperidine derivatives are used in the synthesis of certain antibiotics .
    • Method: These antibiotics work by inhibiting the growth of or killing bacteria .
    • Results: Piperidine-based antibiotics have been effective in treating various bacterial infections .

properties

IUPAC Name

[1-(cyclohexylmethyl)piperidin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;;/h12-13H,1-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOOGPLYUIFVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride

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